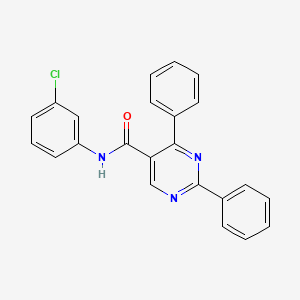

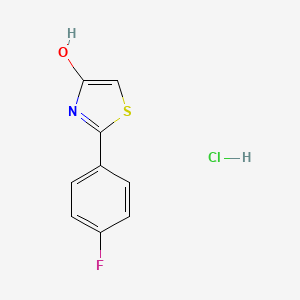

![molecular formula C21H15Cl2NO2 B2551767 4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379728-20-8](/img/structure/B2551767.png)

4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis of New Acridine-9-carboxylic Acid Derivatives

The study presented in paper focuses on the synthesis of new 1,3-dihydroxyacridine-9-carboxylic acids through the Pfitzinger reaction, starting from 2,4,6-trihydroxytoluene. The paper also explores the bromination and azo-coupling reactions of these compounds. Additionally, computer simulations were utilized to predict potential pharmacokinetic and toxic properties of the synthesized compounds.

A Novel Siloxane-containing Dicarboxylic Acid and Derivatives

In paper , researchers synthesized a new dicarboxylic acid, 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane, and its derivatives. The synthesis yielded several compounds, including a cyclic dimer and an oligomer. The study also examined the formation of a coordination compound with copper and imidazole, revealing a self-assembled supramolecular structure through single-crystal X-ray crystallography. The stability of this structure was investigated using ATR-FTIR, and the ability of the macrocycle to bind potassium cations was studied.

New Synthesis of Substituted Acridine-4-carboxylic Acids

Paper reports a new synthesis route for substituted acridine-4-carboxylic acids and the anticancer drug DACA. The process involves the reduction of imidazolides, oxidation to aldehydes, and cyclisation with trifluoroacetic acid, followed by base hydrolysis. This method provides an alternative route to DACA that avoids the use of irritant acids.

Synergistic Inhibition Effect of Tetrahydroacridines

The research in paper investigates the synergistic inhibition effect of tetrahydroacridines and Tween-80 on mild steel corrosion in an acidic medium. The study includes weight loss tests, electrochemical techniques, and surface morphology analysis. The findings suggest that the combination of these inhibitors results in a more effective corrosion protection compared to individual inhibitors.

Synthesis and Crystal Structures of Hexahydroacridine Diones

Paper describes the synthesis and crystallographic analysis of two hexahydroacridine dione compounds. The crystal structures of these compounds were determined, showing different conformations of the 1,4-dihydropyridine ring and the six-membered rings in the crystal structures.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives: New 1,3-dihydroxyacridine-9-carboxylic acids, similar to the target compound, have been synthesized using the Pfitzinger reaction. These derivatives have potential pharmacokinetic and toxic properties which were analyzed using computer simulation (Melyshenkova et al., 2018).

- Molecular Docking and Structural Analysis: A study conducted vibrational, structural, and electronic analysis on similar dichlorophenyl amino acids. This involved spectroscopic studies and theoretical calculations, providing insights into the stability, reactivity, and potential for use in non-linear optical materials (Vanasundari et al., 2018).

Chemical Reactions and Modifications

- Alkylation of C(sp3)–H and C(sp2)–H Bonds: The use of 9-methylacridine, closely related to the target compound, was effective in promoting a palladium-catalyzed alkylation reaction of simple amides. This approach is significant for the preparation of unnatural amino acids and controlled acrylic acids (Zhu et al., 2014).

Biological and Pharmacological Potential

- Biological Activity Investigation: Arylhydrazides of 1,2,3,4-tetrahydroacridine-9-carboxylic acids, similar to the chemical , were synthesized and their properties and biological activities were investigated. This research is important for understanding the biological implications of these compounds (Konshin et al., 1972).

- Synergistic Inhibition in Corrosion: Research has shown that certain tetrahydroacridines, in combination with Tween-80, can significantly inhibit the corrosion of mild steel in acid medium. This application is vital for material science and corrosion prevention (Zhang et al., 2019).

Safety And Hazards

properties

IUPAC Name |

(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO2/c22-16-9-4-5-12(19(16)23)11-13-6-3-8-15-18(21(25)26)14-7-1-2-10-17(14)24-20(13)15/h1-2,4-5,7,9-11H,3,6,8H2,(H,25,26)/b13-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIJVGZRMQXPPX-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=C(C(=CC=C2)Cl)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

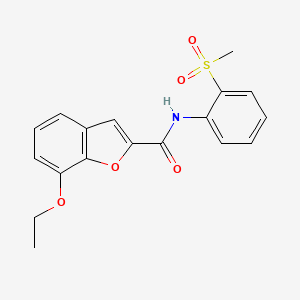

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide](/img/structure/B2551684.png)

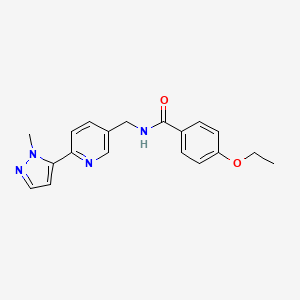

![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2551691.png)

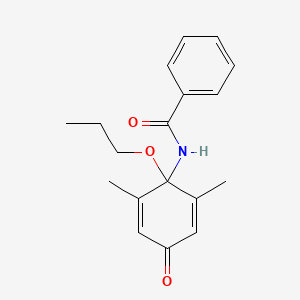

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2551692.png)

![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide](/img/structure/B2551699.png)

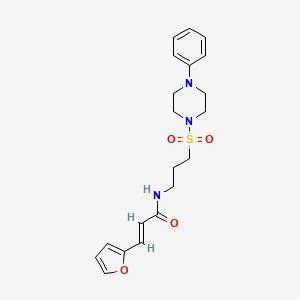

![(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B2551700.png)

![Diethyl 5-[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2551703.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2551704.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2551706.png)